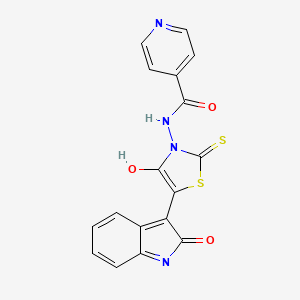

4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)-

Beschreibung

This compound is a structurally complex heterocyclic molecule featuring a pyridinecarboxamide core fused with a thiazolidinone scaffold and an indole-derived substituent. The presence of multiple functional groups—oxo, thioxo, and indolylidene moieties—confers unique electronic and steric properties, making it a candidate for diverse biological applications. Its synthesis typically involves multi-step reactions, such as condensation of indole derivatives with thiazolidinone precursors under controlled conditions .

Eigenschaften

CAS-Nummer |

68711-04-6 |

|---|---|

Molekularformel |

C17H10N4O3S2 |

Molekulargewicht |

382.4 g/mol |

IUPAC-Name |

N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-4-carboxamide |

InChI |

InChI=1S/C17H10N4O3S2/c22-14(9-5-7-18-8-6-9)20-21-16(24)13(26-17(21)25)12-10-3-1-2-4-11(10)19-15(12)23/h1-8,24H,(H,20,22) |

InChI-Schlüssel |

YMDXWUJPQYYSIS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)NC(=O)C4=CC=NC=C4)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

4-Pyridincarbonsäureamid, N-(5-(1,2-Dihydro-2-oxo-3H-indol-3-yliden)-4-oxo-2-thioxo-3-thiazolidinyl)- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können reduzierte Formen der Thiazolidinyliden- oder Indolinon-Einheiten ergeben.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Einschließlich Natriumborhydrid oder Lithiumaluminiumhydrid.

Katalysatoren: Übergangsmetallkatalysatoren wie Palladium oder Platin können in bestimmten Reaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Oxo-Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, wodurch die Vielseitigkeit der Verbindung erhöht wird.

Wissenschaftliche Forschungsanwendungen

4-Pyridincarbonsäureamid, N-(5-(1,2-Dihydro-2-oxo-3H-indol-3-yliden)-4-oxo-2-thioxo-3-thiazolidinyl)- hat verschiedene wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem potenziellen Kandidaten für die Medikamentenentwicklung, insbesondere bei der gezielten Ansteuerung spezifischer Enzyme oder Rezeptoren.

Biologische Studien: Sie kann aufgrund ihrer Fähigkeit, mit verschiedenen Biomolekülen zu interagieren, als Sonde zur Untersuchung biologischer Pfade und Wechselwirkungen verwendet werden.

Materialwissenschaften: Die Eigenschaften der Verbindung können bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften genutzt werden.

Wirkmechanismus

Der Wirkmechanismus von 4-Pyridincarbonsäureamid, N-(5-(1,2-Dihydro-2-oxo-3H-indol-3-yliden)-4-oxo-2-thioxo-3-thiazolidinyl)- beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann bestimmte Pfade hemmen oder aktivieren, was zu den gewünschten biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Pfade können je nach spezifischer Anwendung und Kontext variieren.

Analyse Chemischer Reaktionen

Types of Reactions

4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the thiazolidinylidene or indolinone moieties.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Drug Development : The compound's structure allows it to interact with specific enzymes and receptors, making it a candidate for drug development. Research indicates potential efficacy in targeting diseases linked to enzyme dysfunctions or receptor anomalies.

- Enzyme Inhibition Studies : Studies have shown that 4-Pyridinecarboxamide can inhibit various enzymes, leading to reduced activity in pathways associated with diseases such as cancer and inflammation. For instance, it has been investigated for its role in inhibiting tumor growth by targeting specific oncogenic pathways.

- Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anti-cancer activity in vitro against various cancer cell lines, suggesting its potential as a lead compound for further development .

Biological Studies

- Biomolecular Interaction Probes : The compound can serve as a probe for studying biological pathways due to its ability to bind to biomolecules. This interaction can elucidate the mechanisms of diseases and the effects of potential therapeutic agents.

- Mechanism of Action : The mechanism involves modulation of biological pathways through enzyme inhibition or receptor activation. For example, it has been shown to interact with protein kinases, which are critical in cell signaling and regulation .

Material Science Applications

- Development of New Materials : The unique properties of 4-Pyridinecarboxamide allow for its use in creating materials with specific electronic or optical characteristics. This could lead to advancements in fields such as electronics and photonics.

- Nanotechnology : Research is ongoing into the use of this compound in nanomaterials, where its properties could enhance the performance of nanoscale devices or systems .

Wirkmechanismus

The mechanism of action of 4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural uniqueness lies in its indolylidene-thiazolidinone hybrid system. Below is a comparative analysis with related molecules:

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 5f, -Cl in 5d) enhance COX/LOX inhibition by stabilizing charge distribution during enzyme interaction . Aryl-substituted analogs (e.g., 5d, 5f) exhibit higher anti-inflammatory activity compared to alkyl-substituted derivatives (e.g., ethyl esters in ), which are primarily intermediates .

Synthetic Accessibility :

- The target compound’s synthesis likely requires specialized conditions (e.g., iodine-mediated oxidation for purification) , whereas 5d and 5f are synthesized via sonication, offering higher reproducibility .

Safety Profiles :

- Compounds with dual COX/LOX inhibition (e.g., 5d, 5f) show lower ulcerogenic indices than traditional NSAIDs like indomethacin, suggesting the target compound may share this advantage .

Research Findings and Mechanistic Insights

- 3D-QSAR Analysis: For 4-thiazolidinone analogs, electron-withdrawing substituents at the phenyl ring’s para position correlate with enhanced anti-inflammatory activity. The indolylidene group in the target compound may mimic these effects while introducing π-π stacking interactions with enzyme active sites .

- Docking Studies : Analogs like 5f exhibit strong binding affinities to COX-1/COX-2 via hydrogen bonding with Arg120 and Tyr355, respectively. The indolylidene moiety in the target compound could further optimize these interactions .

Biologische Aktivität

The compound 4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- is a derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound and its derivatives, highlighting key findings from recent studies.

Synthesis and Characterization

The synthesis of the compound involves a multi-step process that typically includes the reaction of pyridinecarboxamide with thiazolidine derivatives. The resulting products are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.

Table 1: Summary of Synthesized Derivatives

| Compound | Yield (%) | Key Structural Features |

|---|---|---|

| 1 | 75 | Thiazolidine core |

| 2 | 68 | Hydroxy substituent |

| 3 | 80 | Methoxy substituent |

Antioxidant Activity

Recent studies have demonstrated that thiazolidine derivatives, including those related to 4-pyridinecarboxamide, exhibit significant antioxidant activity. For instance, one study reported an IC50 value of 18.17 µg/mL for a related compound in DPPH free radical scavenging assays, indicating strong potential as an antioxidant agent .

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have also been explored. In vitro evaluations showed that certain hydrazones derived from pyridine exhibited high antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL against Candida tenuis . This suggests that modifications to the pyridine structure can enhance antimicrobial efficacy.

Antitumor Activity

The antitumor potential of these compounds has been assessed using various cancer cell lines. Notably, one derivative demonstrated an IC50 value of 39.2 ± 1.7 μM against triple-negative breast cancer cells (MDA-MB-231) . The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

Molecular Docking Studies

Molecular docking studies provide insights into how these compounds interact with biological targets. For example, docking simulations indicated strong binding affinities between the synthesized derivatives and tyrosinase, a key enzyme involved in melanin production. The highest binding affinity observed was −8.4 kcal/mol , suggesting effective interaction through hydrogen bonds and hydrophobic contacts .

Enzyme Inhibition Studies

Enzyme kinetics studies revealed that certain derivatives act as competitive inhibitors of urease, with significant implications for their use in treating conditions like kidney stones . The inhibition mechanism was characterized by detailed kinetic analyses that highlighted the importance of specific amino acid interactions within the enzyme's active site.

Case Studies

-

Case Study on Antioxidant Properties

- A series of thiazolidine derivatives were synthesized and evaluated for their antioxidant capacity using DPPH assays.

- Results indicated that modifications at the nitrogen position significantly enhanced antioxidant activity.

-

Case Study on Antimicrobial Efficacy

- Hydrazones derived from pyridine were tested against multiple bacterial strains.

- Compounds exhibited varying degrees of antimicrobial activity, with structure-activity relationship (SAR) analyses identifying key functional groups responsible for enhanced efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.